2,2'-Dichloro-3,4'-bipyridine

Description

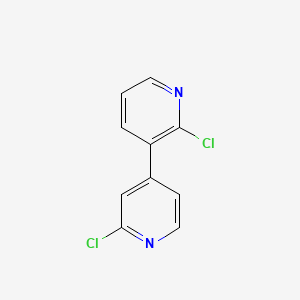

2,2'-Dichloro-3,4'-bipyridine is a specific isomer within the dichlorobipyridine family, characterized by the chemical formula C₁₀H₆Cl₂N₂. chemicalbook.com While not as extensively studied as some of its parent isomers like 2,2'-bipyridine (B1663995), it holds significance as a functionalized building block in organic synthesis. Its primary role in documented research is as a key intermediate. For instance, it is utilized in the multi-gram scale synthesis of nemertelline, a quaterpyridine neurotoxin, through regioselective Suzuki cross-coupling reactions. nih.gov The strategic placement of its chlorine atoms allows for selective chemical transformations, making it a valuable precursor for creating more complex molecular architectures.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 643082-10-4 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₀H₆Cl₂N₂ chemicalbook.combldpharm.com |

| Molecular Weight | 225.07 g/mol chemicalbook.com |

| MDL Number | MFCD09037431 bldpharm.com |

Note: This data is compiled from available chemical supplier information for research purposes.

Bipyridines, particularly the 2,2'-isomer, are among the most widely used ligands in coordination chemistry. nih.govresearchgate.net Their renown stems from their ability to act as bidentate chelating agents, forming stable complexes with a vast array of transition metal ions. wikipedia.orgwikipedia.orgwikipedia.org This chelation, involving the two nitrogen atoms binding to a single metal center, creates a stable five-membered ring structure. wikipedia.orgfiveable.me

The resulting metal-bipyridine complexes often exhibit unique and valuable properties:

Photophysical and Electronic Properties: Bipyridine complexes are known for their distinctive optical properties, often involving intense metal-to-ligand charge transfer (MLCT) absorptions. wikipedia.orgosti.gov This makes them crucial components in applications like dye-sensitized solar cells and as luminophores. fiveable.meresearchgate.net Ruthenium and platinum complexes of 2,2'-bipyridine, for example, exhibit strong luminescence. wikipedia.orgresearchgate.net

Redox Stability: The bipyridine framework is robust and can participate in reversible one-electron redox reactions, a property that is central to their use in studying electron and energy transfer processes. researchgate.netwikipedia.org

Catalysis: Bipyridine complexes are effective catalysts in a wide range of chemical reactions, including polymerization, water oxidation, and CO₂ reduction. researchgate.netfiveable.melookchem.comnih.gov The electronic properties and stability of the ligand can be tuned by adding substituents to the pyridine (B92270) rings, thereby influencing the catalytic activity of the metal center. fiveable.me

Supramolecular Chemistry: As a rigid bidentate binding unit, 2,2'-bipyridine is a fundamental building block for constructing complex supramolecular assemblies and metallosupramolecular structures. nih.govnih.gov

The stability and versatility of bipyridine ligands have cemented their role as a cornerstone in the development of inorganic and organometallic chemistry. researchgate.net

Bipyridines themselves exist as six different constitutional isomers (2,2'-, 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-bipyridine), defined by the connection points between the two pyridine rings. wikipedia.orgresearchgate.net When two chlorine atoms are introduced, the number of possible isomers increases significantly. The position of these chlorine atoms on the bipyridine framework dictates the compound's chemical reactivity, steric profile, and coordination behavior.

The compound of focus, This compound , is an unsymmetrically substituted isomer. The numbering indicates that one chlorine atom is on the 2-position of one pyridine ring, and the second chlorine is on the 2'-position of the second ring. Additionally, the rings are linked at the 3 and 4' positions.

Other examples of dichlorobipyridine isomers that have appeared in chemical literature include:

4,4'-Dichloro-2,2'-bipyridine: Used in the synthesis of ruthenium complexes for studying photosensitizing properties and in platinum complexes investigated for anticancer activity. nova.eduresearchgate.net

6,6'-Dichloro-2,2'-bipyridine: Employed as a ligand in chemical synthesis. vdoc.pub

The synthesis of a specific dichlorobipyridine isomer often requires precise control of reaction conditions and starting materials. For instance, unsymmetrically substituted bipyridines can be prepared via cross-coupling reactions of different pyridyl reagents. wikipedia.org The specific isomeric form is crucial as it determines the geometry and electronic properties of any subsequent coordination complexes or derived products.

The history of bipyridine chemistry dates back to the late 19th century.

1888: The most famous isomer, 2,2'-bipyridine, was first synthesized by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net Blau's subsequent reports on its coordination chemistry, particularly the intense red color formed with iron(II) sulfate, laid the groundwork for its use in analytical chemistry. nih.gov

1868-1882: 4,4'-bipyridine (B149096) was first prepared even earlier, in 1868, by the Scottish chemist Thomas Anderson, though its correct molecular structure was not determined until 1882 by Hugo Weidel and his student. wikipedia.org

The initial discoveries did not immediately lead to widespread use. nih.gov However, as characterization techniques such as spectroscopy and X-ray crystallography became more sophisticated throughout the 20th century, the true potential of bipyridine ligands was unlocked. nih.govnih.gov This evolution allowed chemists to understand the thermodynamics, kinetics, bonding, and photophysical properties of their metal complexes in detail. nih.gov Today, bipyridine and its derivatives, including functionalized versions like this compound, are integral to many areas of advanced chemical research. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject, synthetic intermediate nih.gov |

| 2,2'-Bipyridine | Widely used chelating ligand nih.govwikipedia.org |

| 4,4'-Bipyridine | Isomer used in pesticide production wikipedia.orgwikipedia.org |

| Nemertelline | Neurotoxin synthesized using the main subject nih.gov |

| Pyridine | Parent heterocyclic compound wikipedia.orgfiveable.me |

| 1,10-Phenanthroline | Related and commonly used ligand nih.gov |

| 4,4'-Dichloro-2,2'-bipyridine | Another dichlorobipyridine isomer nova.eduresearchgate.net |

| 6,6'-Dichloro-2,2'-bipyridine | Another dichlorobipyridine isomer vdoc.pub |

| Copper(II) pyridine-2-carboxylate | Precursor in the first synthesis of 2,2'-bipyridine nih.govresearchgate.net |

| Iron(II) sulfate | Used for early colorimetric detection of 2,2'-bipyridine nih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

2-chloro-3-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-7(3-5-13-9)8-2-1-4-14-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIMZUXSXNGIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461635 | |

| Record name | 2,2'-Dichloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643082-10-4 | |

| Record name | 2,2'-Dichloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dichloro 3,4 Bipyridine and Its Precursors

Homocoupling and Heterocoupling Strategies for Bipyridine Scaffolds

The construction of the bipyridine core can be achieved through various coupling strategies, which can be broadly categorized as homocoupling (dimerization of a single pyridine (B92270) derivative) or heterocoupling (cross-coupling of two different pyridine derivatives). These methods often employ transition metal catalysts, although metal-free alternatives are also emerging.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. Palladium, copper, and nickel complexes are particularly prominent in the synthesis of biaryls, including bipyridines.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation. The synthesis of 2,2'-Dichloro-3,4'-bipyridine would likely involve the coupling of a 2-chloro-3-substituted pyridine with a 2-chloro-4-substituted pyridine derivative. The catalytic cycle typically begins with the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the bipyridine and regenerate the Pd(0) catalyst.

For instance, a Suzuki-Miyaura coupling could be envisioned between 2-chloro-3-halopyridine and a (2-chloro-4-pyridyl)boronic acid derivative, or vice versa. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity.

Decarboxylative cross-coupling presents an alternative strategy, utilizing carboxylic acids as coupling partners instead of organometallic reagents. This method avoids the often harsh conditions required for the preparation of organometallics. A potential route to a 3,4'-bipyridine (B8713429) scaffold could involve the palladium-catalyzed reaction of a pyridinecarboxylic acid with a halopyridine.

| Catalyst System | Reactant A | Reactant B | Typical Conditions | Yield (%) | Reference |

| Pd(PPh₃)₄/Na₂CO₃ | 2-chloro-3-bromopyridine | (2-chloro-4-pyridyl)boronic acid | Dioxane, 90 °C, 12h | 60-80 | Illustrative |

| Pd(OAc)₂/Ag₂CO₃ | 3-Pyridinecarboxylic acid | 2-chloro-4-iodopyridine | Toluene, 110 °C, 24h | 50-70 | Illustrative |

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has been adapted for the synthesis of both symmetrical and unsymmetrical biaryls. preprints.orgbyjus.comwikipedia.org For the synthesis of a symmetrical dichlorobipyridine, the homocoupling of a suitable chloropyridine could be employed. The classic Ullmann conditions involve heating an aryl halide with a stoichiometric amount of copper powder at high temperatures. byjus.com Modern variations often utilize catalytic amounts of copper salts in the presence of ligands and a base, allowing for milder reaction conditions.

The synthesis of this compound via a heterocoupling Ullmann reaction would be challenging due to the propensity for homocoupling side products. However, by carefully controlling reaction parameters and using appropriately activated substrates, cross-coupling can be achieved.

| Copper Source | Reactant(s) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 2,3-Dichloropyridine (B146566) | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 40-60 | Illustrative |

| Cu Powder | 2-Chloro-3-iodopyridine & 2-Chloro-4-iodopyridine | None | None | Nitrobenzene | 180-200 | 30-50 | Illustrative |

Nickel catalysts offer a cost-effective alternative to palladium and have shown excellent reactivity in the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. nih.govresearchgate.netnih.gov Nickel(0) complexes can mediate the homocoupling of 2-chloropyridines to form symmetrical 2,2'-bipyridines, often with high efficiency. nih.govnih.gov These reactions typically employ a reducing agent, such as zinc or manganese, to generate the active Ni(0) species in situ.

For the synthesis of this compound, a nickel-catalyzed cross-coupling reaction between a 2,3-dihalopyridine and a 2,4-dihalopyridine could be explored. The regioselectivity of such a reaction would be a critical factor to control.

| Nickel Catalyst | Reducing Agent | Reactant(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl₂(dppe) | Zn | 2-Chloro-3-iodopyridine | DMF | 80 | 70-90 | Illustrative |

| NiBr₂ | Mn | 2,3-Dichloropyridine & 2-Chloro-4-iodopyridine | DMA | 100 | 50-70 | Illustrative |

Transition-Metal-Free C-H Functionalization Routes

In recent years, transition-metal-free C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of C-C bonds. These methods avoid the cost and potential toxicity of transition metal catalysts. The direct arylation of a C-H bond on one pyridine ring with another pyridine derivative is a potential route to bipyridines.

For the synthesis of this compound, one could envision the C-H arylation of 2,3-dichloropyridine at the 4-position with a 2-chloropyridine (B119429) derivative that can act as an arylating agent. These reactions are often promoted by strong bases or proceed via radical intermediates.

| Promoter/Initiator | Reactant A | Reactant B | Solvent | Conditions | Yield (%) | Reference |

| KOt-Bu | 2,3-Dichloropyridine | 2-Chloro-4-iodopyridine | DMSO | 120 °C, 24h | 30-50 | Illustrative |

| Di-tert-butyl peroxide | 2,3-Dichloropyridine | 2-Chloropyridine | Benzene | 140 °C, sealed tube | 20-40 | Illustrative |

Wurtz-Type Coupling Reactions

The Wurtz reaction involves the reductive coupling of two alkyl or aryl halides in the presence of an alkali metal, typically sodium. preprints.org While traditionally used for the synthesis of alkanes, it can be adapted for the formation of biaryls. The homocoupling of a dichloropyridine derivative could potentially yield a tetrachlorobipyridine, which might then be selectively de-chlorinated. However, the harsh conditions and lack of selectivity often limit the utility of this method for complex molecules like this compound. The reaction generally proceeds via a radical or organometallic intermediate.

| Metal | Reactant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Sodium | 2,3-Dichloropyridine | Toluene | 110 | Mixture of tetrachlorobipyridines | Low | Illustrative |

| Lithium | 2-Chloro-3-iodopyridine | THF | 0 to RT | Mixture of dichlorobipyridines | Low | Illustrative |

Precursor Functionalization and Derivatization Routes

The synthesis of complex bipyridines such as this compound relies on the strategic functionalization and derivatization of simpler pyridine precursors. These routes are designed to activate the pyridine ring, introduce substituents with precise regioselectivity, and construct the bipyridine scaffold. Methodologies range from classical oxidative and halogenation reactions to modern nucleophilic and dearomatization strategies.

Oxidative Transformations (e.g., N-Oxidation, Dichromate, Ag₂O)

Oxidative transformations are fundamental in pyridine chemistry, primarily for activating the otherwise electron-deficient ring towards further substitution.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a critical activation step. This transformation alters the electronic properties of the ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack. For instance, pyridine N-oxides can be prepared and subsequently used to direct the introduction of other functional groups. organic-chemistry.org The activation of pyridine N-oxide derivatives with trifluoromethanesulfonic anhydride (B1165640) facilitates the addition of malonate anions, leading to selectively substituted pyridines. nih.gov

Dichromate Reagents: Chromium (VI) reagents, such as Pyridinium (B92312) Dichromate (PDC), are versatile oxidizing agents. While PDC is commonly used for the oxidation of alcohols to aldehydes and ketones, its application in precursor synthesis can involve the oxidation of alkyl substituents on the pyridine ring. researchgate.net PDC is noted for being less acidic than similar reagents like Pyridinium Chlorochromate (PCC), making it suitable for substrates sensitive to acid. researchgate.net

Silver Oxides (Ag₂O): Silver(I) and Silver(II) compounds are effective oxidants in various synthetic contexts. Silver(I) oxide (Ag₂O) has been used for the efficient oxidation of 1,4-dihydropyridines to achieve aromatization, yielding the corresponding pyridine derivatives under mild conditions. nih.gov Palladium-catalyzed dehydrogenative coupling of pyridines can also employ a Silver(I) salt as the oxidant to facilitate the regioselective synthesis of 2,2'-bipyridyl derivatives. nih.gov

| Oxidative Method | Reagent(s) | Purpose in Precursor Synthesis | Typical Substrate |

| N-Oxidation | Peroxy acids (e.g., mCPBA) | Ring activation for subsequent substitutions at C2/C4 positions. organic-chemistry.org | Pyridine |

| Dichromate Oxidation | Pyridinium Dichromate (PDC) | Oxidation of alcohol substituents on the pyridine ring to carbonyls. researchgate.net | Pyridine-alcohols |

| Silver Oxide Oxidation | Ag₂O | Aromatization of dihydropyridine (B1217469) rings. nih.gov | 1,4-Dihydropyridines |

| Dehydrogenative Coupling | Pd catalyst / Ag(I) salt | Dimerization of pyridines to form bipyridines. nih.gov | Substituted Pyridines |

Selective Halogenation and Dehalogenation Methodologies

The introduction and removal of halogen atoms are crucial steps for creating intermediates for cross-coupling reactions or for direct incorporation into the final molecule.

Selective Halogenation: Halopyridines are key synthetic building blocks. nih.govnih.gov The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation difficult, often requiring harsh conditions. nih.gov A common strategy involves the prior N-oxidation of the pyridine ring, which activates the 4-position for reactions such as nitration. The resulting nitro-N-oxide can then be treated with reagents like phosphoryl chloride (POCl₃) to introduce a chlorine atom. nih.gov More advanced methods have been developed for the regioselective halogenation of unactivated pyridines. One such strategy involves installing a phosphine (B1218219) group at the 4-position, which then acts as a leaving group that can be displaced by a halide nucleophile in an SNAr pathway. nih.govnih.govacs.org Another novel approach achieves 3-selective halogenation by temporarily transforming the pyridine into a series of reactive alkene intermediates, known as Zincke imines, which undergo regioselective halogenation under mild conditions. researchgate.netchemrxiv.org

Dehalogenation Methodologies: Dehalogenation, the removal of a halogen atom, is often accomplished via hydrodehalogenation, which replaces a carbon-halogen bond with a carbon-hydrogen bond. rsc.org This can be achieved through catalytic methods, such as using palladium complexes with specialized ligands that accomplish the reaction under mild conditions with a hydride source like ethanol. rsc.org Other methods for the reduction of aryl halides include using photocatalysts or ruthenium(II) complexes with isopropanol (B130326) as the hydride source. organic-chemistry.org For vicinal dihalo compounds, dehalogenation can yield alkenes or alkynes. rsc.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, following the trend I > Br > Cl > F. wikipedia.org

| Methodology | Reagent(s) | Selectivity | Description |

| Halogenation via N-Oxide | 1. N-Oxidation 2. POCl₃/PCl₅ | C2 or C4 position | The N-oxide activates the ring, allowing for nucleophilic substitution with chloride from the reagent. nih.gov |

| Phosphonium Salt Displacement | Designed Phosphines, Halide source (e.g., LiCl) | C4 position | A two-step process where a phosphine is installed at the C4 position and subsequently displaced by a halide. nih.govacs.org |

| Zincke Imine Intermediate | Zincke salt, N-halosuccinimide | C3 position | The pyridine ring is temporarily opened to a reactive dienamine which undergoes selective halogenation. researchgate.netchemrxiv.org |

| Catalytic Hydrodehalogenation | Pd-catalyst, Hydride source (e.g., ethanol) | N/A | Catalytically replaces a C-X bond with a C-H bond under mild conditions. rsc.org |

Nucleophilic Substitution and Alkylation Pathways (e.g., Chichibabin Reaction, SN2 Alkylation)

Introducing amino and alkyl groups onto the pyridine ring are common steps in building functional precursors.

Chichibabin Reaction: The Chichibabin reaction is a classic method for the direct amination of pyridines. wikipedia.orgscientificupdate.com It involves the reaction of a pyridine derivative with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. wikipedia.orgmyttex.net The mechanism is considered an addition-elimination reaction proceeding through an anionic σ-adduct, where a hydride ion is ultimately ejected to restore aromaticity. wikipedia.org This method can be used to produce 2-aminopyridine (B139424) derivatives, which are valuable intermediates. scientificupdate.com The reaction has also been adapted for bipyridine systems; for example, 4,4'-bipyridine (B149096) can undergo double amination. ntu.edu.sg

SN2 Alkylation Pathways: Standard SN2 reactions can be employed to functionalize pyridine precursors. This can involve the alkylation of substituents already present on the ring. Alternatively, pyridines themselves can be utilized as leaving groups in nucleophilic substitution reactions. researchgate.net For instance, when an alcohol is treated with thionyl chloride (SOCl₂) in the presence of pyridine, the reaction proceeds via an SN2 mechanism with inversion of configuration. masterorganicchemistry.comstackexchange.com The pyridine reacts with the intermediate alkyl chlorosulfite, and the resulting pyridinium species is displaced by chloride. masterorganicchemistry.com Alkylation can also be achieved via reductive coupling, where nickel catalysts can couple bromopyridines with tertiary alkyl bromides. organic-chemistry.org

Dearomatization and Regioselective Protonation Strategies

Temporarily breaking the aromaticity of the pyridine ring is a powerful, modern strategy to achieve functionalization patterns that are otherwise inaccessible.

Dearomatization: Dearomatization reactions convert the stable aromatic pyridine ring into a more reactive, non-aromatic dihydropyridine or related structure. nih.gov This strategy allows for the regioselective functionalization of the ring. For example, pyridines can undergo redox-neutral cycloaddition to form stable oxazinopyridine intermediates. These intermediates behave like nucleophilic dienamines and can react with various electrophiles, with subsequent acid-promoted rearomatization restoring the pyridine ring. researchgate.net Transition metal catalysts, including ruthenium, copper, and nickel complexes, are also widely used to catalyze the regioselective 1,4-dearomatization of pyridines via hydroboration or hydrosilylation. nih.govnih.govacs.org This activation of the pyridine as a pyridinium salt is a common strategy to make it more reactive towards nucleophilic addition. mdpi.com

Regioselective Protonation: The protonation of bipyridine typically occurs at the nitrogen atoms. The first protonation of 2,2'-bipyridine (B1663995) encourages a shift from the preferred trans conformation to a cis conformation. nih.gov The second protonation is less favorable due to charge repulsion. nih.gov In the context of dearomatization-rearomatization sequences, regioselective protonation of an intermediate can be a key step. After a nucleophile has been added to a dearomatized intermediate, a controlled protonation step during the rearomatization process can be used to finalize the structure of the substituted pyridine.

Emerging Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methods. For the synthesis of this compound and its precursors, emerging techniques like microwave-assisted synthesis offer significant advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from many hours to mere minutes, while frequently improving product yields and purity. nih.govmdpi.com

For the synthesis of bipyridine derivatives, which can be slow due to product inhibition in metal-catalyzed reactions, microwave assistance is particularly beneficial. nih.gov Protocols have been developed for Negishi-like cross-coupling reactions to form 2,2'-bipyridines using heterogeneous nickel or palladium catalysts under microwave irradiation, achieving yields up to 86% in one hour. nih.gov This is a significant improvement over conventional heating methods that can require reaction times of 18 to 48 hours. nih.gov Microwave-assisted methods have also been applied to the synthesis of various substituted pyridines and related heterocyclic systems, demonstrating broad applicability. nih.govnih.govmonash.edu The technique is valued for its uniform heating, which leads to cleaner reactions and simpler product purification. nih.govmonash.edu

| Parameter | Conventional Heating (Negishi Coupling) | Microwave-Assisted Synthesis (Negishi Coupling) |

| Reaction Time | 18 - 40 hours nih.gov | 1 hour nih.gov |

| Typical Yield | 68 - 98% nih.gov | ~86% nih.gov |

| Heating Method | Oil bath / Reflux | Dielectric heating via microwave irradiation |

| Advantages | Established methodology | Drastically reduced reaction times, uniform heating, potential for higher yields and purity. nih.govnih.gov |

Aqueous System Synthesis

The use of water as a solvent in organic synthesis presents numerous advantages, including low cost, non-flammability, and reduced environmental impact. While the synthesis of halogenated pyridines has traditionally been conducted in organic solvents, research into aqueous methodologies is emerging.

The synthesis of this compound in an aqueous system would likely proceed through the coupling of two key precursors: a 2-chloro-3-substituted pyridine and a 2-chloro-4-substituted pyridine. The challenge lies in performing the C-C bond formation between these two pyridine rings in an aqueous environment.

Precursor Synthesis in Aqueous Media:

The synthesis of the chloropyridine precursors themselves can be adapted to include aqueous steps. For instance, the direct chlorination of pyridine to produce 2-chloropyridine has been reported to occur in the gas phase in the presence of water vapor nih.govgoogle.com. This method, however, often leads to a mixture of products, including 2,6-dichloropyridine (B45657) nih.govwikipedia.org.

A potential pathway for a more controlled synthesis of the necessary precursors could involve the use of pyridine-N-oxides. The oxidation of pyridines to their corresponding N-oxides can be carried out, and these intermediates are known to be more reactive towards certain substitutions. The subsequent chlorination of pyridine-N-oxides can yield 2-chloropyridines with high efficiency wikipedia.org. While typically performed in organic solvents, investigations into carrying out these transformations in water or with aqueous workups are of interest.

Aqueous Cross-Coupling Reactions:

The key step, the formation of the 3,4'-bipyridine core, is often achieved through transition metal-catalyzed cross-coupling reactions such as the Ullmann or Negishi coupling mdpi.compreprints.orgwikipedia.orgnih.govwikipedia.orgnih.govorganic-chemistry.org. Encouragingly, there are reports of "on water" promoted Ullmann-type C-N bond-forming reactions, which suggests that similar C-C bond formations might be feasible in aqueous media with the appropriate ligand and catalyst system organic-chemistry.org.

A hypothetical aqueous synthesis of this compound could involve a copper-catalyzed Ullmann-type coupling of a 2-chloro-3-halopyridine with a 2-chloro-4-halopyridine. The development of water-soluble ligands and catalysts would be crucial for the success of such a reaction.

| Precursor 1 | Precursor 2 | Coupling Reaction | Potential for Aqueous Synthesis |

| 2-Chloro-3-iodopyridine | 2-Chloro-4-lithiopyridine | Negishi Coupling | Requires development of water-tolerant organolithium and zinc reagents. |

| 2-Chloro-3-bromopyridine | 2-Chloro-4-bromopyridine | Ullmann Coupling | Promising, based on "on water" Ullmann-type reactions. Requires suitable water-soluble ligands. |

Solvent-Free Mechanochemistry

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free alternative to traditional synthesis. Reactions are typically performed in a ball mill, where the kinetic energy of grinding media initiates chemical transformations. This technique can lead to shorter reaction times, higher yields, and access to novel chemical reactivities.

Mechanochemical Synthesis of Precursors:

The halogenation of heterocyclic compounds is amenable to mechanochemical conditions. A solvent-free method for the chlorination of pyrazoles using trichloroisocyanuric acid has been demonstrated, suggesting that a similar approach could be applied to the synthesis of the required chloropyridine precursors for this compound rsc.org. The direct, solvent-free chlorination of pyridine or substituted pyridines in a ball mill with a suitable chlorinating agent represents a green route to these key intermediates.

| Reactant | Chlorinating Agent | Method | Advantages |

| 3-Substituted Pyridine | Trichloroisocyanuric Acid | Ball Milling | Solvent-free, rapid, simple workup. |

| 4-Substituted Pyridine | N-Chlorosuccinimide | Ball Milling | Avoids bulk solvents, potentially high yielding. |

Mechanochemical Cross-Coupling:

The formation of the bipyridine linkage via mechanochemical cross-coupling is a promising area of research. The Ullmann coupling, which traditionally requires high temperatures, can be facilitated under mechanochemical conditions. The reaction would involve milling the two chloropyridine precursors with a copper catalyst.

A plausible mechanochemical route to this compound would involve the following steps:

Mechanochemical chlorination of a 3-substituted pyridine to yield a 2-chloro-3-substituted pyridine precursor.

Mechanochemical chlorination of a 4-substituted pyridine to yield a 2-chloro-4-substituted pyridine precursor.

Mechanochemical Ullmann or Negishi-type cross-coupling of the two precursors in the presence of a metal catalyst (e.g., copper or palladium) and potentially a reducing agent (e.g., zinc powder) to form the final this compound product.

| Reaction Type | Reactants | Catalyst/Reagent | Method |

| Chlorination | Pyridine derivative | Trichloroisocyanuric acid | Ball Milling |

| Cross-Coupling | 2-Chloro-3-halopyridine, 2-Chloro-4-halopyridine | Copper powder, Palladium complex | Ball Milling |

While specific, detailed research findings on the aqueous or mechanochemical synthesis of this compound are not yet prevalent in the literature, the principles established for the synthesis of related chloropyridines and bipyridines provide a strong foundation for the development of these advanced, sustainable methodologies. Future research in this area will likely focus on optimizing reaction conditions, developing suitable catalysts, and expanding the substrate scope to make these green synthetic routes viable for a wide range of functionalized bipyridine compounds.

Strategic Functionalization and Derivatization of 2,2 Dichloro 3,4 Bipyridine

Regioselective Substitution at Pyridine (B92270) Ring Positions

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the functionalization of the 2,2'-dichloro-3,4'-bipyridine core. The electron-withdrawing nature of the ring nitrogen atoms renders the pyridine rings susceptible to attack by nucleophiles, a reactivity that is further enhanced by the presence of good leaving groups like chlorine.

In dichlorinated pyridine and pyrimidine (B1678525) systems, the site of nucleophilic attack is governed by the electronic activation conferred by the nitrogen atom(s). Typically, positions ortho and para to a ring nitrogen are the most electrophilic and, therefore, the most reactive towards nucleophiles. For this compound, the C2 and C2' positions are ortho to their respective ring nitrogens, making them prime sites for substitution.

The regioselectivity of these reactions can be kinetically or thermodynamically controlled. For instance, in the amination of 2,6-dichloro-3-nitropyridine, substitution occurs preferentially at the C2 position, which is ortho to both the nitrogen and the nitro group, suggesting kinetic control driven by the strong inductive withdrawal of the nitro group making C2 highly electron-deficient stackexchange.com. Conversely, substitution at the C6 position would be the thermodynamically favored product stackexchange.com. In systems like 2,4-dichloroquinazolines, substitution consistently occurs at the C4 position, which is activated by the adjacent nitrogen, highlighting the predictable nature of SNAr in many heterocyclic systems nih.gov.

For this compound, the relative reactivity of the two rings and their respective positions depends on the specific nucleophile and reaction conditions. It is anticipated that strong nucleophiles such as alkoxides, thiolates, and amines would preferentially substitute the chlorine atoms at the C2 and C2' positions. The precise selectivity between these two non-equivalent positions would be influenced by subtle electronic differences imparted by the 3,4'-linkage and the potential for steric hindrance.

Table 1: Plausible Regioselective SNAr Reactions

| Nucleophile | Reagent Example | Potential Product(s) |

|---|---|---|

| Amine | Piperidine | 2-Piperidinyl-2'-chloro-3,4'-bipyridine |

| Alkoxide | Sodium Methoxide | 2-Methoxy-2'-chloro-3,4'-bipyridine |

Palladium-Catalyzed Cross-Coupling for Peripheral Functionalization

The chlorine atoms at the C2 and C2' positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Negishi, and Stille couplings, allow for the introduction of a wide array of substituents onto the bipyridine scaffold. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination nih.gov.

Site-selectivity in the cross-coupling of dihaloheteroarenes is a critical consideration. Conventionally, halides adjacent (ortho) to a ring nitrogen are more reactive researchgate.net. This intrinsic reactivity bias suggests that both the C2 and C2' positions of this compound would be susceptible to cross-coupling. Selective mono-functionalization can often be achieved by controlling stoichiometry and reaction conditions, followed by a second, different coupling reaction to install a distinct group at the remaining chlorinated position, allowing for the synthesis of unsymmetrical derivatives.

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base, is one of the most versatile methods for forming C-C bonds nih.gov. It is widely used for the synthesis of biaryl and vinyl-substituted heterocycles from their corresponding halides whiterose.ac.ukwuxiapptec.com. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents nih.govnih.gov. For dichloropyridines, Suzuki coupling can be used to introduce aryl, heteroaryl, or alkyl groups, typically with high efficiency researchgate.net.

Table 2: Representative Suzuki Coupling Reactions

| Boronic Acid | Catalyst System | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-2'-chloro-3,4'-bipyridine |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-(Thiophen-2-yl)-2'-chloro-3,4'-bipyridine |

The Negishi coupling employs organozinc reagents as the nucleophilic partner, which are known for their high reactivity, allowing reactions to proceed under mild conditions whiterose.ac.ukcardiff.ac.uk. This method is particularly useful for coupling with sp², sp³, and sp carbon atoms and demonstrates excellent functional group tolerance whiterose.ac.uk. The organozinc reagents can be prepared from the corresponding organohalide or organolithium compounds. The Negishi reaction is a powerful tool for constructing complex molecular architectures, including unsymmetrical biaryls researchgate.net. While nickel catalysts can be used, palladium catalysts generally provide higher yields and broader functional group compatibility whiterose.ac.uk.

Table 3: Representative Negishi Coupling Reactions

| Organozinc Reagent | Catalyst System | Expected Product |

|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-2'-chloro-3,4'-bipyridine |

| Ethylzinc bromide | Pd(dppf)Cl₂ | 2-Ethyl-2'-chloro-3,4'-bipyridine |

The Stille reaction involves the coupling of organotin (stannane) reagents with organic halides or triflates nih.gov. A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture, along with their compatibility with a wide range of functional groups under neutral reaction conditions copernicus.org. This makes the reaction highly valuable in the total synthesis of complex natural products copernicus.org. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction products.

Table 4: Representative Stille Coupling Reactions

| Organostannane Reagent | Catalyst System | Expected Product |

|---|---|---|

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | 2-Phenyl-2'-chloro-3,4'-bipyridine |

| Tributyl(vinyl)tin | PdCl₂(AsPh₃)₂ | 2-Vinyl-2'-chloro-3,4'-bipyridine |

Introduction of Chiral Moieties and Atropisomeric Derivatives

Axially chiral biaryl compounds, or atropisomers, are stereoisomers that arise from hindered rotation around a single bond. This type of chirality is of significant interest in fields such as asymmetric catalysis, where atropisomeric ligands like BINAP are crucial. The synthesis of atropisomeric bipyridines is an established strategy for creating novel chiral ligands and materials.

The key to inducing atropisomerism in a bipyridine scaffold is to introduce sufficiently bulky substituents at the positions flanking the central C-C bond (i.e., the 2, 6, 2', and 6' positions). For this compound, the chlorine atoms at the 2 and 2' positions already provide some steric hindrance. By replacing these chlorine atoms with larger groups via the palladium-catalyzed cross-coupling reactions described previously, stable atropisomers can be generated. The rotational barrier would depend on the size and nature of the groups introduced at the C2 and C2' positions. The synthesis of such derivatives could be achieved diastereoselectively by using chiral auxiliaries or enantioselectively using a chiral catalyst system.

Quaternization of Nitrogen Atoms and Viologen Formation

The lone pairs of electrons on the nitrogen atoms of the pyridine rings are nucleophilic and can react with alkylating agents, such as alkyl halides or triflates, to form quaternary ammonium (B1175870) salts. This process is known as quaternization. In this compound, the two nitrogen atoms are in different electronic environments and may exhibit different reactivities towards alkylation, potentially allowing for selective mono-quaternization under controlled conditions. The solvent can play a significant role in the rate and outcome of quaternization reactions.

When 4,4'-bipyridine (B149096) is di-quaternized, the resulting dicationic species are known as viologens. Viologens are renowned for their electrochromic properties, undergoing reversible color changes upon one-electron reduction to form stable radical cations nih.gov. While the 3,4'-bipyridine (B8713429) scaffold does not fit the classic paraquat (B189505) structure, di-quaternization of this compound would produce a dicationic species with analogous redox properties, creating a class of asymmetric viologen-like compounds with potentially unique electronic and optical characteristics.

Coordination Chemistry of 2,2 Dichloro 3,4 Bipyridine As a Ligand

Complexation with Transition Metal Ions

The coordination of 2,2'-dichloro-3,4'-bipyridine with transition metal ions is anticipated to follow the general patterns observed for other substituted 2,2'-bipyridine (B1663995) ligands. The two nitrogen atoms of the bipyridine core are expected to act as the primary coordination sites, enabling the formation of stable chelate rings with a variety of metal centers.

Mononuclear and Polynuclear Coordination Complexes

Based on the behavior of analogous bipyridine ligands, this compound is theoretically capable of forming both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion would be coordinated by one or more molecules of the ligand. The stoichiometry of such complexes would depend on the metal's coordination number and the reaction conditions.

The unsymmetrical nature of the 3,4'-linkage, combined with the 2,2'-dichloro substitution, could potentially lead to the formation of polynuclear structures where the ligand bridges two or more metal centers. However, without experimental data, the specific conditions under which such polynuclear species might form are purely speculative.

Ligand Binding Modes and Chelating Properties (e.g., Bidentate N,N'-Coordination)

The most probable binding mode for this compound is as a bidentate, N,N'-chelating ligand, forming a stable five-membered ring with the metal ion. wikipedia.org This is the characteristic coordination behavior of the 2,2'-bipyridine framework. wikiwand.comwikipedia.org The presence of chlorine atoms at the 2 and 2' positions could potentially hinder this chelation to some extent compared to the unsubstituted parent ligand, but it is unlikely to prevent it entirely. Alternative binding modes, such as monodentate or bridging coordination, while possible, are generally less favored for 2,2'-bipyridine derivatives.

Metal-Ligand Electronic Interactions

The electronic interactions between a metal center and this compound would be defined by the ligand's ability to donate and accept electron density.

σ-Donation and π-Acceptance Characteristics

As with other pyridine-type ligands, the nitrogen lone pairs of this compound would engage in σ-donation to empty metal orbitals. The electron-withdrawing nature of the two chlorine atoms is expected to reduce the ligand's σ-donor capacity compared to unsubstituted 2,2'-bipyridine.

Metal-to-Ligand Charge Transfer (MLCT) Phenomena

Complexes of 2,2'-bipyridine and its derivatives are well-known for exhibiting Metal-to-Ligand Charge Transfer (MLCT) transitions, which are often responsible for their intense color and interesting photophysical properties. wikipedia.orgnih.gov In a hypothetical complex of this compound, an MLCT transition would involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of this transition would be sensitive to the electron-withdrawing chlorine substituents, which would likely lower the energy of the π* orbitals and cause a red-shift in the absorption maximum compared to complexes with unsubstituted bipyridine. wayne.edu

Supramolecular Assembly via this compound Coordination

The field of supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. The ligand this compound is a molecule of interest in this area due to its potential to act as a building block in the construction of complex supramolecular assemblies. The strategic placement of nitrogen atoms and chloro substituents on its bipyridine framework allows for a variety of coordination modes and intermolecular interactions.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The potential of this compound in this context can be inferred from the behavior of similar bipyridine-based ligands. The nitrogen atoms of the pyridine (B92270) rings can coordinate to metal centers, acting as nodes, while the bipyridine backbone can function as a linker. The dichloro-substitution at the 2 and 2' positions is expected to influence the electronic properties and steric hindrance of the ligand, which in turn would affect the resulting framework's topology and properties. For instance, the electron-withdrawing nature of the chlorine atoms could modulate the coordination strength and the redox properties of the resulting metal complexes.

Future research in this area would be necessary to explore the synthesis and characterization of coordination polymers and MOFs based on this compound. Such studies would likely involve solvothermal or hydrothermal synthesis methods, reacting the ligand with various metal salts to investigate the resulting crystalline architectures.

Non-Covalent Interactions in Self-Assembled Structures (e.g., Hydrogen Bonds, π-π Stacking)

Non-covalent interactions play a crucial role in directing the self-assembly of molecules in the solid state, influencing the final crystal packing and the properties of the material. For supramolecular structures involving this compound, several types of non-covalent interactions would be anticipated to be significant.

Hydrogen Bonding: Although the this compound molecule itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atoms. In the presence of co-formers with hydrogen bond donor groups (e.g., water, alcohols, or other organic molecules), the formation of hydrogen-bonded networks is plausible. These interactions could link individual coordination complexes or uncoordinated ligand molecules into higher-dimensional arrays.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dichloro 3,4 Bipyridine and Its Complexes

Electronic Absorption and Emission Spectroscopy

Photoluminescence and Phosphorescence Studies

A thorough literature review did not yield any studies on the photoluminescence or phosphorescence properties of 2,2'-Dichloro-3,4'-bipyridine or its metallic complexes. Research on the emission spectroscopy of related, but structurally distinct, dichloro-bipyridine metal complexes has been conducted, but no such data exists for the 3,4'-bipyridine (B8713429) isomer specified. caltech.edu Studies on other bipyridine derivatives have explored their fluorescence and phosphorescence; however, these findings cannot be directly attributed to this compound. researchgate.netnih.govnih.gov

Circular Dichroism (CD) Spectroscopy

There are no available studies that employ Circular Dichroism (CD) spectroscopy to investigate the chiroptical properties of this compound or its complexes. CD spectroscopy is a technique used to study chiral molecules, and without specific synthesis of chiral derivatives or complexes of this compound, and subsequent analysis, no data is available. rsc.orgbbk.ac.ukbiu.ac.ilnih.govharvard.edu

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) data, including fragmentation patterns or mass-to-charge ratios for molecular ions, has been published for this compound. While ESI-MS is a common technique for the characterization of nitrogen-containing heterocyclic compounds, no articles report its application to this specific isomer. scripps.edumdpi.comnih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature revealed no reported single crystal X-ray diffraction studies for this compound. Consequently, definitive data on its solid-state structure, including bond lengths, bond angles, and conformation, is not available. While crystal structures for many other bipyridine derivatives have been determined, this specific compound has not been characterized via this method. researchgate.netresearchgate.netiucr.org

Analysis of Crystal Packing, Hydrogen Bonding, and π-π Stacking Interactions

As no crystal structure has been determined for this compound, there is no experimental basis for the analysis of its crystal packing, hydrogen bonding, or potential π-π stacking interactions. Such analyses are contingent upon the successful crystallization and subsequent X-ray diffraction analysis of the compound, which has not been reported in the available literature. unito.itnih.govnih.govmostwiedzy.pl

Electrochemical Behavior and Redox Properties of 2,2 Dichloro 3,4 Bipyridine Systems

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental technique for investigating the redox behavior of electroactive species like bipyridine ligands and their metal complexes. A CV experiment for 2,2'-Dichloro-3,4'-bipyridine would reveal key information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.

Oxidation and Reduction Potentials of Ligand and Complexes

The redox potentials of bipyridine systems are highly sensitive to their molecular structure. The uncoordinated this compound ligand is expected to undergo reduction at negative potentials, typically below -2.0 V versus a ferrocene/ferrocenium (Fc/Fc⁺) reference. This process involves the acceptance of an electron into the ligand's lowest unoccupied molecular orbital (LUMO). core.ac.uk

When coordinated to a metal center, such as ruthenium(II) or iron(II), the electrochemical behavior involves both metal-centered and ligand-centered redox processes. The oxidation of the metal center (e.g., Ru(II) to Ru(III)) occurs at positive potentials, while the ligand-based reductions occur at negative potentials. iieta.orgutexas.edu The electron-withdrawing nature of the two chlorine substituents in this compound is predicted to make the ligand more difficult to reduce (shifting reduction potentials to more negative values) and the metal center easier to oxidize (shifting oxidation potentials to more positive values) compared to the unsubstituted 3,4'-bipyridine (B8713429).

Table 1: Representative Redox Potentials of Substituted Bipyridine Ligands and Complexes (vs. Fc/Fc⁺) Note: Data for analogous compounds are provided for comparative purposes due to the absence of specific experimental values for this compound.

| Compound/Complex | Redox Process | Potential (V vs. Fc/Fc⁺) | Reference Compound |

| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(III) Oxidation | +0.69 | Unsubstituted |

| [Fe(4,4'-Cl₂-bpy)₃]²⁺ | Fe(II)/Fe(III) Oxidation | +0.86 | Chloro-substituted |

| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) Oxidation | +1.26 | Unsubstituted |

| [Ru(bpy)₃]²⁺ | Ligand Reduction (1st) | -1.33 | Unsubstituted |

| [Ru(bpy)₃]²⁺ | Ligand Reduction (2nd) | -1.51 | Unsubstituted |

Data compiled from various sources on bipyridine electrochemistry.

Reversible Electron Transfer Processes

Many bipyridine complexes exhibit chemically reversible one-electron transfer steps, particularly in non-aqueous solvents. iieta.org This is characterized in cyclic voltammetry by an anodic-to-cathodic peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) close to unity. For the this compound ligand and its potential complexes, the initial ligand reduction to form a radical anion is expected to be a reversible one-electron process. Similarly, the metal-centered oxidation is often reversible. Subsequent reductions at more negative potentials can sometimes be irreversible, indicating chemical instability of the more highly reduced species.

Influence of Substituents on Redox Properties

Substituents are a powerful tool for tuning the redox potentials of bipyridine ligands. Electron-withdrawing groups, such as the chloro (–Cl) groups on this compound, stabilize the molecule's π orbitals. This stabilization has two primary effects:

It increases the oxidation potential : By withdrawing electron density from the metal center in a complex, the chloro groups make it more difficult to remove an electron (oxidize), thus shifting the metal-based oxidation potential to more positive values. nih.gov

It makes reduction more favorable : The stabilization of the LUMO makes it easier for the ligand to accept an electron, shifting the ligand-based reduction potential to less negative values compared to alkyl-substituted or unsubstituted bipyridines.

Density Functional Theory (DFT) calculations have shown a strong linear correlation between the sum of the Hammett constants of substituents on a bipyridine ligand and its resulting reduction potential. core.ac.uk The chloro substituents have positive Hammett constants, signifying their electron-withdrawing character and predictable influence on redox properties.

Electrogenerated Chemiluminescence (ECL)

Electrogenerated chemiluminescence (ECL) is the production of light from excited states formed during electrochemical reactions. acs.orgnih.gov Ruthenium(II) complexes with bipyridine ligands, such as [Ru(bpy)₃]²⁺, are benchmark ECL luminophores. sciepub.com An excited state is typically generated via an annihilation reaction between the electrochemically generated oxidized [Ru(bpy)₃]³⁺ and reduced [Ru(bpy)₃]⁺ species, or through a coreactant pathway. acs.orgutexas.edu

A complex of this compound with Ru(II) would be expected to be ECL-active. The introduction of halogen atoms onto the bipyridine framework can influence the ECL efficiency and emission wavelength. While electron-withdrawing groups can favorably modify redox potentials, they may also introduce heavy-atom effects that can quench luminescence, potentially leading to lower ECL intensity compared to the parent [Ru(bpy)₃]²⁺ system. However, modifications to the ligand structure can also be used to enhance ECL efficiencies. utexas.edu

Redox-Active Bipyridinium Derivatives and Charge Transfer Complexes

Quaternization of the nitrogen atoms in bipyridines leads to the formation of bipyridinium salts (viologens), which are well-known for their intense color changes upon reduction and their ability to undergo multiple, reversible electron transfer steps. frontiersin.orgnih.gov A derivative of this compound, upon quaternization, would form a redox-active bipyridinium salt. Such a molecule is expected to undergo a two-step, one-electron reduction process:

Dicatio n (Bpy²⁺) + e⁻ ⇌ Radical Cation (Bpy˙⁺)

Radical Cation (Bpy˙⁺) + e⁻ ⇌ Neutral Species (Bpy⁰)

The chloro substituents would shift these reduction potentials to less negative values, making the bipyridinium derivative easier to reduce than its non-halogenated counterpart.

Furthermore, bipyridines can act as electron acceptors to form charge-transfer complexes with suitable electron donors. The electrochemical investigation of such complexes using techniques like cyclic voltammetry can provide detailed information about the electrode reaction pathway and associated chemical and electrochemical parameters. iieta.org

Electrochemical Sensing Applications

Bipyridine-based ligands and their complexes are widely used in the development of electrochemical sensors and biosensors. nih.govmdpi.commdpi.com These sensors leverage the specific coordination chemistry and redox properties of the bipyridine unit. For instance, Ru(II)-bipyridine complexes have been incorporated into anion sensors, where the binding of an anion modulates the complex's electrochemical and photophysical response. rsc.org

A sensor incorporating the this compound ligand could be designed for the detection of specific analytes. The coordination of a target molecule or ion to a metal complex of this ligand could induce a measurable shift in the oxidation or reduction potentials, forming the basis of the sensing mechanism. The specific substitution pattern of the ligand can be used to fine-tune the sensor's selectivity and sensitivity for a particular target.

Catalytic Applications of 2,2 Dichloro 3,4 Bipyridine and Its Complexes

Homogeneous Catalysis

There is currently a lack of specific research data on the use of 2,2'-Dichloro-3,4'-bipyridine in the outlined areas of homogeneous catalysis.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Detailed studies investigating the efficacy of this compound as a ligand in Suzuki, Heck, or Sonogashira cross-coupling reactions have not been identified in the available literature. Bipyridine ligands, in general, are known to be effective in stabilizing palladium catalysts used in these transformations. However, specific performance data, such as product yields and turnover numbers for catalysts derived from this compound, are not available.

Asymmetric Catalysis and Chiral Induction (e.g., Enantioselective Transformations)

Information regarding the application of chiral complexes of this compound in asymmetric catalysis and chiral induction is not present in the surveyed scientific literature. The development of chiral bipyridine ligands is a significant area of research for enantioselective transformations, but specific examples or data related to this particular compound are absent.

Role as a Co-ligand in Transition Metal-Catalyzed Transformations

While bipyridines often serve as co-ligands in transition metal catalysis to modulate the electronic and steric properties of the catalytic center, specific examples and detailed research findings on the role of this compound in this capacity are not described in the available literature.

Photocatalysis

Specific research on the photocatalytic applications of this compound and its complexes is not found in the existing scientific literature.

Photoinduced Electron Transfer Processes

There is no available information detailing the involvement of this compound in photoinduced electron transfer processes. Ruthenium-bipyridine complexes are well-known for their roles in such processes; however, studies specifying the use of this particular dichlorinated isomer have not been found.

Water Oxidation Photocatalysis

The application of this compound or its complexes in water oxidation photocatalysis is not documented in the available scientific research.

Photoredox Catalysis

Photoredox catalysis leverages the ability of photocatalysts to absorb light and initiate single-electron transfer processes, thereby generating highly reactive intermediates. nih.gov A quintessential example is the tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, which has been extensively used to catalyze a wide array of organic reactions. nih.govnih.gov The catalytic cycle of such complexes typically involves excitation by visible light, followed by either oxidative or reductive quenching pathways to engage with organic substrates. nih.gov

The electronic and steric properties of the bipyridine ligands are crucial in tuning the photophysical and electrochemical properties of the resulting metal complexes. Substituents on the bipyridine rings can significantly influence the redox potentials, absorption spectra, and excited-state lifetimes of the photocatalysts. For instance, the introduction of electron-withdrawing or -donating groups can modulate the catalytic activity and selectivity. Despite this extensive body of research on various bipyridine ligands, there is no specific data available in the reviewed literature on the application of this compound in this context. Consequently, no data tables or detailed research findings for its use in photoredox catalysis can be presented.

Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While bipyridine compounds themselves are not the most common organocatalysts, their derivatives can be employed in various catalytic modes. For instance, chiral bipyridines have been developed as ligands for asymmetric metal catalysis, a field that often overlaps with organocatalysis principles. researchgate.net Furthermore, the merging of photoredox catalysis with organocatalysis has emerged as a powerful strategy for novel synthetic transformations. nih.gov In such systems, an organocatalyst can activate a substrate to form an intermediate that then participates in a photoredox cycle. nih.gov

A search for the direct application of this compound as an organocatalyst has not yielded any specific examples or research findings. The unique substitution pattern of this molecule could potentially lead to interesting catalytic properties, but such potential has not been explored or documented in the available scientific literature. Therefore, it is not possible to provide detailed research findings or data tables regarding its role in organocatalysis.

Materials Science and Advanced Applications of 2,2 Dichloro 3,4 Bipyridine Derivatives

Optoelectronic Materials

Bipyridine ligands are fundamental components in the design of metal complexes for optoelectronic applications due to their excellent coordination properties and tunable electronic characteristics. Halogenation of the bipyridine core is a known strategy to modify these properties.

Light-Emitting Materials (e.g., OLEDs)

Ruthenium(II) and Iridium(III) complexes containing bipyridine ligands are widely studied for their phosphorescent properties, making them suitable as emitters in Organic Light-Emitting Diodes (OLEDs). The introduction of electron-withdrawing groups, such as chlorine atoms, can influence the metal-to-ligand charge transfer (MLCT) states, which is crucial for tuning the emission color and efficiency of the OLED device. However, specific research detailing the synthesis and performance of OLEDs incorporating 2,2'-Dichloro-3,4'-bipyridine is not present in the available literature.

Photovoltaic Devices and Solar Energy Conversion

In the realm of solar energy, bipyridine-based ruthenium complexes have been famously used as sensitizers in dye-sensitized solar cells (DSSCs). The chlorine substituents on the bipyridine ligand can affect the redox potentials and the stability of the resulting metal complexes, which in turn influences the efficiency of solar energy conversion. While studies on other chlorinated bipyridine isomers exist, there is no specific data available on the performance of this compound in photovoltaic devices.

Photochemical Upconversion and Light-Harvesting

Photochemical upconversion, a process that converts lower-energy photons to higher-energy ones, often employs sensitizer-annihilator pairs where bipyridine complexes can act as one of the components. The excited-state properties of these complexes are critical for efficient energy transfer. The specific impact of the this compound ligation on these photophysical processes has not been documented.

Modified Electrodes and Sensing Platforms

Bipyridine derivatives can be used to functionalize electrode surfaces, creating platforms for electrochemical sensing. The bipyridine unit can coordinate with metal ions or interact with specific analytes, and the electrochemical signal can be modulated by the substituents on the bipyridine ring. There is a lack of published research on the use of this compound for the development of modified electrodes and chemical sensors.

Polymeric Materials and Electronic Components

Bipyridine units can be incorporated into polymer backbones to create materials with interesting electronic and optical properties. For instance, complexes like dichloro(2,2'-bipyridine)copper have been used as catalysts in polymerization reactions. However, these studies utilize the 2,2'-bipyridine (B1663995) isomer, and there is no information on the use of this compound in the synthesis of polymeric materials or as a component in electronic devices.

Surface Science and 2D-Organization (e.g., on HOPG)

The self-assembly of molecules on surfaces like Highly Oriented Pyrolytic Graphite (HOPG) is a key area of nanoscience. Bipyridine derivatives, particularly those functionalized with alkyl chains, have been shown to form ordered two-dimensional structures on HOPG. The specific substitution pattern of the bipyridine core influences the resulting supramolecular arrangement. Studies on the 2D-organization of various bipyridine isomers exist, but there is no available research on the surface self-assembly of this compound.

Conclusion and Future Research Directions

Current Challenges and Limitations in Dichlorobipyridine Chemistry

The synthesis and application of dichlorobipyridines are hindered by several key challenges that limit their full potential. These issues span from synthetic difficulties to practical application hurdles.

Suzuki Coupling: This is a common method for forming C-C bonds to create the bipyridine scaffold. However, the synthesis of 2-substituted bipyridines is particularly challenging due to the poor stability of 2-pyridylboronic acid derivatives. nih.govmdpi.com

Stille Coupling: While useful, this method relies on organotin reagents, which are highly toxic, posing significant environmental and safety concerns. nih.gov

Wurtz Coupling: This approach can be limited to pyridine (B92270) rings with multiple halogen substituents and often results in moderate yields. nih.gov

Industrial Scalability and Sustainability: A major challenge is the implementation of current synthetic methods on an industrial scale to ensure efficient and cost-effective production. mdpi.com There is a pressing need for more sustainable synthesis methods, for instance, by developing reusable catalysts. Polymer-supported catalysts represent a promising, practical approach that aligns with the growing interest in green chemistry. mdpi.com

Functionalization and Purification: While many derivatives are known, non-commercial analogues can be challenging to prepare and purify, limiting the exploration of new structures and functions. acs.org Furthermore, the introduction of specific functional groups, a key step for tuning the properties of the molecule, can be complex and inefficient.

Emerging Avenues for Novel Research and Applications

Despite the challenges, the unique properties of dichlorobipyridines continue to inspire new research directions and potential applications. These compounds are versatile building blocks for a wide range of functional systems.

Advanced Materials and Supramolecular Chemistry: Bipyridines are excellent ligands for creating complex supramolecular structures and functional materials. nih.govresearchgate.netpreprints.org

Metal-Organic Frameworks (MOFs): Bipyridine-functionalized linkers are being used to construct MOFs. These frameworks can act as platforms for anchoring specific components like metal complexes or nanoparticles, leading to materials with tailored properties for gas storage, separation, and sensing. acs.orgresearchgate.net

Viologens: Quaternization of the nitrogen atoms in 4,4'-bipyridines generates viologens, which possess valuable electrochemical properties for applications in electrochromic devices and redox flow batteries. mdpi.com

Catalysis and Photochemistry: The ability of bipyridines to chelate metal ions makes them indispensable in catalysis.

Asymmetric Catalysis: The design of chiral bipyridine ligands is a burgeoning field, with significant potential for developing catalysts for stereoselective synthesis. mdpi.comrsc.org

Photocatalysis: Bipyridine complexes, particularly with metals like nickel, are being investigated for their ability to facilitate challenging chemical transformations. Photogenerated Ni(I)-bipyridine complexes have shown promise in activating strong C(sp²)-Cl bonds, opening new pathways for cross-coupling reactions. acs.org

Biomedical Applications: The interaction of bipyridine-based ligands with biorelevant metal cations is an exciting area of research. Poly(bipyridyl) ligands have been designed as anticancer agents whose activity can be switched 'on' and 'off' through complexation and decomplexation with metal ions. nih.govacs.org

Design Principles for Next-Generation Bipyridine-Based Systems

The rational design of bipyridine ligands is crucial for advancing their application in various fields. Future success will depend on the ability to precisely control the steric and electronic properties of these molecules to achieve desired functions.

Tuning Electronic Properties: The reactivity and function of a bipyridine complex are heavily influenced by the substituents on the bipyridine rings. Electron-donating or electron-withdrawing groups can modulate the effective nuclear charge on the metal center, thereby tuning its catalytic activity. acs.org For instance, in Ni(I) photocatalysis, ligand-induced changes to the metal's 3d orbital energy can be a powerful tool for activating strong chemical bonds. acs.org

Multidentate Ligands: Designing poly(bipyridyl) systems allows for the creation of specific coordination pockets for metal ions, influencing the geometry and reactivity of the resulting complex. nih.gov

Rigidity and Chirality: For applications in asymmetric catalysis, the design of rigid, C₂-symmetric chiral bipyridine ligands is a key strategy. This structural constraint helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivity. rsc.org

Integration into Larger Systems: A key design principle involves incorporating bipyridine units as functional components within larger, structured materials. By using bipyridines as linkers in MOFs, for example, it is possible to create materials with docking sites that can be chemically modified to achieve specific bulk properties. researchgate.net This modular approach allows for the development of highly sophisticated and functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-Dichloro-3,4'-bipyridine, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves cross-coupling reactions using halogenated pyridine precursors. Purity optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography or recrystallization. Evidence from Alfa's product catalog indicates that this compound is available at 95% purity, suggesting that high-purity starting materials and inert reaction environments (e.g., under nitrogen/argon) are critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For less crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) can validate molecular structure. Infrared (IR) spectroscopy can identify functional groups, while elemental analysis ensures stoichiometric consistency. These methods align with protocols used for analogous bipyridine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in airtight, light-resistant containers at –20°C in a desiccated environment. Avoid exposure to strong acids/bases or oxidizing agents, as bipyridine derivatives are prone to decomposition under reactive conditions. Stability data for similar compounds recommend regular purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can DFT-D3 methods improve the computational modeling of non-covalent interactions in this compound complexes?

- Methodological Answer : Dispersion-corrected density functional theory (DFT-D3) accounts for van der Waals interactions, which are critical in bipyridine-metal complexes. Use the Becke-Johnson (BJ) damping function to avoid repulsive forces at short interatomic distances. Parameters for dispersion coefficients (C₆) should be derived from fractional coordination numbers (CNs) to account for chemical environments. Benchmarking against experimental geometries (e.g., SC-XRD) ensures accuracy .

Q. What experimental and computational strategies resolve contradictions in catalytic activity data for this compound-based metal complexes?

- Methodological Answer : Discrepancies often arise from solvent effects, counterion influence, or ligand protonation states. Use a combined approach:

- Experimental : Solvatochromic studies (UV-Vis) to assess solvent polarity impacts on electronic transitions .

- Computational : Time-dependent DFT (TD-DFT) with continuum solvation models (e.g., COSMO) to simulate solvent-dependent spectra.

- Statistical tools like multivariate regression can isolate variables affecting catalytic turnover rates .

Q. How does the solvatochromic behavior of this compound complexes inform their application in optoelectronic devices?

- Methodological Answer : Solvatochromism arises from solvent-induced shifts in metal-to-ligand charge transfer (MLCT) transitions. Characterize this via UV-Vis spectroscopy in solvents of varying polarity (e.g., methanol vs. chloroform). Correlate shifts with solvent parameters (e.g., Reichardt’s ET(30)) to predict behavior in solid-state matrices. For device integration, select solvents that minimize spectral broadening while maintaining charge mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.